molecular formula C6H12N2O4 B14506523 Methyl [(dimethylcarbamoyl)amino](hydroxy)acetate CAS No. 64732-12-3

Methyl [(dimethylcarbamoyl)amino](hydroxy)acetate

Cat. No.: B14506523
CAS No.: 64732-12-3
M. Wt: 176.17 g/mol
InChI Key: VOWWSXFOROHCKK-UHFFFAOYSA-N
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Description

Methyl (dimethylcarbamoyl)aminoacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a carbamate group and a hydroxy group attached to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (dimethylcarbamoyl)aminoacetate typically involves the reaction of dimethylcarbamoyl chloride with hydroxyacetic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of Methyl (dimethylcarbamoyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron-chrome catalysts, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (dimethylcarbamoyl)aminoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines can react with the carbamate group under mild conditions.

Major Products Formed

    Hydrolysis: Hydroxyacetic acid and dimethylamine.

    Reduction: Methyl (dimethylcarbamoyl)aminomethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (dimethylcarbamoyl)aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (dimethylcarbamoyl)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active molecules that can interact with enzymes and receptors in biological systems. The carbamate group can form stable complexes with metal ions, which can influence the activity of metalloenzymes.

Comparison with Similar Compounds

Methyl (dimethylcarbamoyl)aminoacetate can be compared with other similar compounds such as:

    Ethyl (dimethylcarbamoyl)aminoacetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (diethylcarbamoyl)aminoacetate: Similar structure but with diethylcarbamoyl instead of dimethylcarbamoyl.

    Methyl (dimethylcarbamoyl)aminoacetate: Similar structure but with a methoxy group instead of a hydroxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .

Properties

CAS No.

64732-12-3

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-(dimethylcarbamoylamino)-2-hydroxyacetate

InChI

InChI=1S/C6H12N2O4/c1-8(2)6(11)7-4(9)5(10)12-3/h4,9H,1-3H3,(H,7,11)

InChI Key

VOWWSXFOROHCKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(=O)OC)O

Origin of Product

United States

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